

(3-Chlorophenyl)(phenyl)methanamine hydrochloride molecular weight

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Compound of Interest

Compound Name: (3-Chlorophenyl)
(phenyl)methanamine
hydrochloride

Cat. No.: B1370147

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An In-depth Technical Guide to **(3-Chlorophenyl)(phenyl)methanamine Hydrochloride**: Properties, Synthesis, and Analysis

Introduction

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine hydrochloride salt that serves as a crucial chemical intermediate and building block in various scientific fields. Its structural motif, featuring a diphenylmethane core with a chlorine substituent, makes it a valuable precursor in the synthesis of more complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, and analytical characterization methods. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of the methodologies presented.

Core Physicochemical Properties

The accurate characterization of a compound begins with its fundamental physicochemical properties. The hydrochloride salt form of (3-Chlorophenyl)(phenyl)methanamine is typically used to enhance its stability and solubility, which are advantageous for laboratory and industrial applications.^[1]

Property	Value	Source
IUPAC Name	(3-Chlorophenyl)(phenyl)methanamine hydrochloride	N/A
Molecular Weight	254.15 g/mol	[2][3]
Molecular Formula	C ₁₃ H ₁₃ Cl ₂ N	Calculated
CAS Number	5267-37-8	[1][2]
Appearance	Off-white to white solid	[4]
Purity	Typically ≥98%	[1][2]
Storage Conditions	2-8°C, under inert gas	[1]
Free Base MW	217.7 g/mol	
Free Base Formula	C ₁₃ H ₁₂ ClN	[5]

Synthesis Methodology: Reductive Amination

A prevalent and efficient method for synthesizing diarylmethanamines is the reductive amination of the corresponding ketone precursor. This approach is favored for its high atom economy and operational simplicity. The following protocol details the synthesis of (3-Chlorophenyl)(phenyl)methanamine and its subsequent conversion to the hydrochloride salt.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize **(3-Chlorophenyl)(phenyl)methanamine hydrochloride** from (3-Chlorophenyl)(phenyl)methanone.

Materials:

- (3-Chlorophenyl)(phenyl)methanone
- Ammonium acetate or Ammonia in Methanol

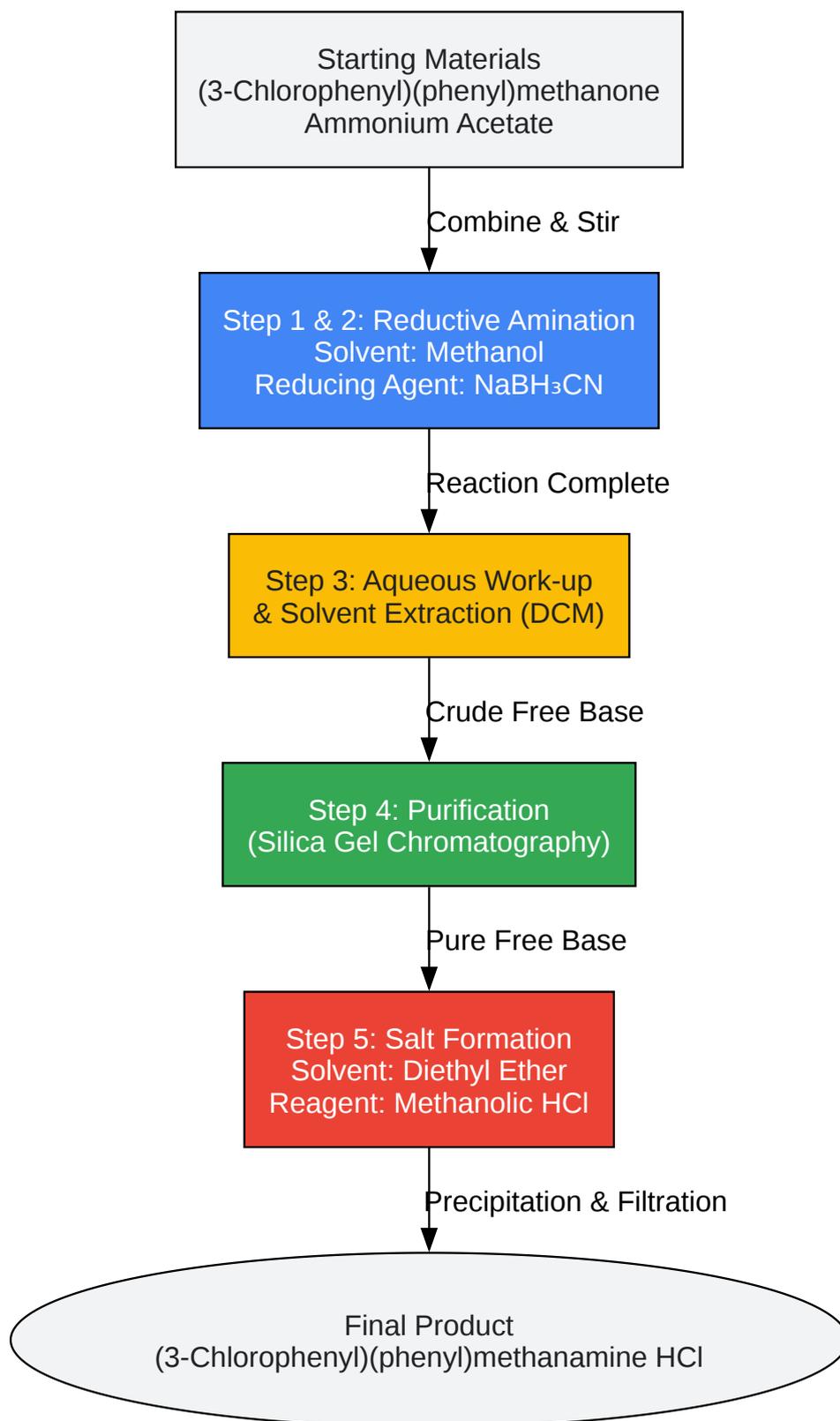
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride (STAB)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or methanolic HCl)
- Diethyl ether

Procedure:

- Imine Formation:
 - In a round-bottom flask, dissolve (3-Chlorophenyl)(phenyl)methanone (1.0 equiv) in anhydrous methanol.
 - Add a significant excess of a nitrogen source, such as ammonium acetate (5-10 equiv). The excess drives the equilibrium towards the formation of the intermediate imine.
 - Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by Thin Layer Chromatography (TLC).
- Reduction:
 - Cool the reaction mixture in an ice bath.
 - Slowly add a mild reducing agent, such as sodium cyanoborohydride (NaBH_3CN) (1.5-2.0 equiv), in portions. NaBH_3CN is selective for the imine over the ketone, preventing reduction of the starting material.
 - Allow the reaction to warm to room temperature and stir overnight.

- Work-up and Extraction:
 - Quench the reaction by slowly adding water.
 - Reduce the volume of methanol using a rotary evaporator.
 - Add dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude free base amine.
- Purification:
 - If necessary, purify the crude product by column chromatography on silica gel to isolate the pure (3-Chlorophenyl)(phenyl)methanamine free base.
- Salt Formation:
 - Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or DCM.
 - Slowly add a solution of hydrochloric acid (1.1 equiv) while stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.^[4]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while spectroscopic methods confirm the chemical structure.

Protocol: Purity Assessment by RP-HPLC

Objective: To determine the purity of the synthesized **(3-Chlorophenyl)(phenyl)methanamine hydrochloride**. This protocol is adapted from methodologies used for similar aromatic compounds.[6]

Instrumentation & Conditions:

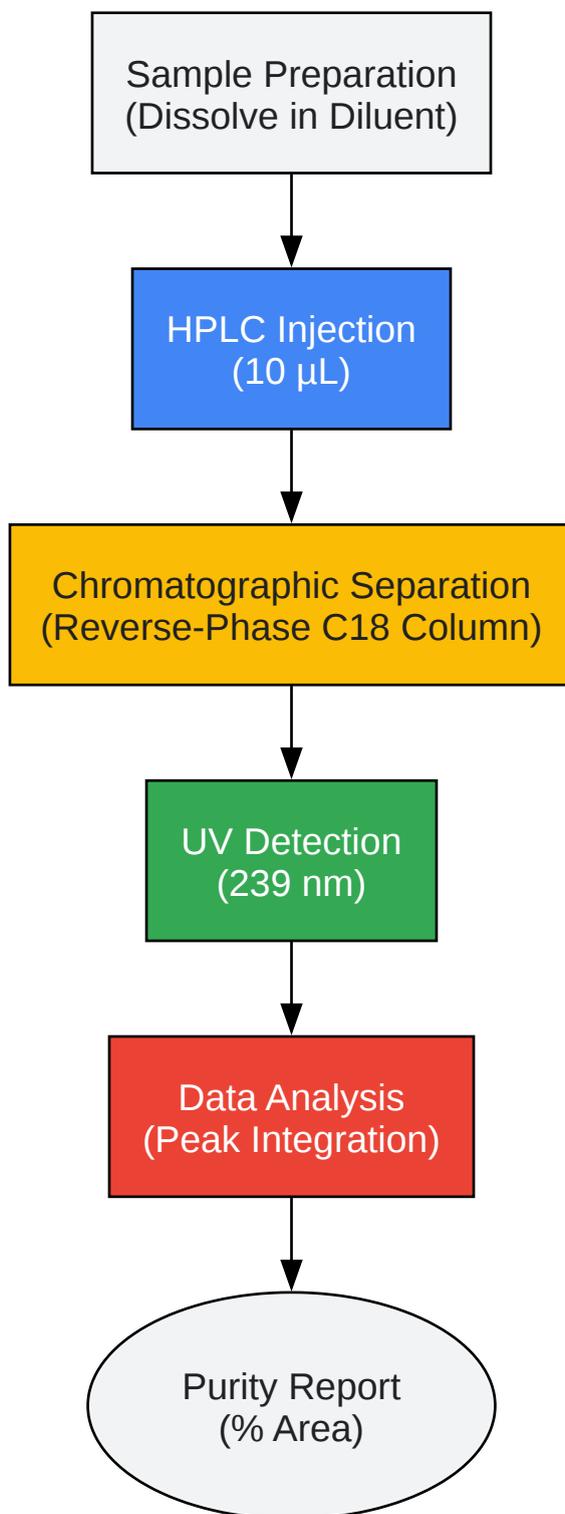
- HPLC System: A standard HPLC system with a UV detector.
- Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 μ m, or equivalent.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 239 nm (determined by UV scan).[6]
- Injection Volume: 10 μ L.

Procedure:

- Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).
- Sample Preparation: Prepare the synthesized sample in the same diluent to the same concentration.

- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Integrate the peak areas in the resulting chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (% Area Normalization).

Analytical Workflow Diagram



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Caption: Standard workflow for purity analysis via HPLC.

Structural Elucidation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR should be performed to confirm the molecular structure, including the position of the chlorine atom on the phenyl ring and the overall connectivity.
- Mass Spectrometry (MS): LC-MS analysis can confirm the molecular weight of the free base (m/z $[\text{M}+\text{H}]^+$).^[4]

Applications in Research and Development

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is not typically an end-product but rather a versatile starting material.

- Drug Discovery: This compound serves as a key intermediate in the synthesis of novel therapeutic agents.^[1] The 3-chlorophenyl piperazine moiety, for example, is a well-known pharmacophore found in several centrally active drugs, including the antidepressant Trazodone.^{[7][8]} The structural framework of (3-Chlorophenyl)(phenyl)methanamine allows medicinal chemists to explore structure-activity relationships by modifying the amine or aromatic rings.
- Agrochemicals: Its reactivity and functional groups make it a suitable building block in the development of new pesticides and herbicides.^[1]
- Material Science: Primary amines of this type can be used in the synthesis of polymers and other advanced materials.

Conclusion

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a well-characterized chemical intermediate with a defined molecular weight of 254.15 g/mol. Its synthesis is reliably achieved through methods like reductive amination, and its purity can be rigorously assessed using standard analytical techniques such as RP-HPLC. Its primary value lies in its role as a versatile building block, enabling researchers in drug discovery and other fields to construct more complex and functional molecules.

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